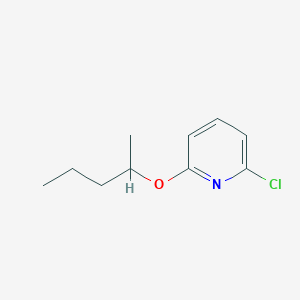

2-Chloro-6-(pentan-2-yloxy)pyridine

Description

2-Chloro-6-(pentan-2-yloxy)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a branched pentan-2-yloxy group at the 6-position of the pyridine ring. Its molecular formula is C₁₀H₁₄ClNO, with a monoisotopic mass of 199.07639 Da and an InChIKey of QXUVBNRVILUFFP-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-chloro-6-pentan-2-yloxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClNO/c1-3-5-8(2)13-10-7-4-6-9(11)12-10/h4,6-8H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUVBNRVILUFFP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC1=NC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(pentan-2-yloxy)pyridine typically involves the reaction of 2-chloropyridine with pentan-2-ol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

2-Chloropyridine+Pentan-2-olBase, Refluxthis compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(pentan-2-yloxy)pyridine undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used.

Oxidation: Oxidized derivatives of the original compound.

Reduction: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

2-Chloro-6-(pentan-2-yloxy)pyridine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(pentan-2-yloxy)pyridine involves its interaction with specific molecular targets. The chlorine atom and the pentan-2-yloxy group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects.

Comparison with Similar Compounds

Table 1: Key Molecular Data for 2-Chloro-6-(pentan-2-yloxy)pyridine and Analogs

Functional and Application-Based Differences

Electronic and Steric Effects

- The alkoxy group may also enhance solubility in nonpolar solvents compared to shorter-chain analogs .

- 2-Chloro-6-(trifluoromethyl)pyridine : The electron-withdrawing CF₃ group increases electrophilicity at the pyridine ring, making it reactive in cross-coupling reactions. This property is exploited in agrochemical and pharmaceutical synthesis .

- 2-Chloro-6-(trichloromethyl)pyridine (nitrapyrin) : The CCl₃ group contributes to its role as a soil nitrification inhibitor by slowing ammonia oxidation. However, its trichloromethyl moiety raises toxicity concerns, including weak mutagenicity in bacterial assays .

Biological Activity

2-Chloro-6-(pentan-2-yloxy)pyridine is a pyridine derivative that has garnered attention in the fields of organic chemistry and pharmacology due to its potential biological activities. This compound is primarily synthesized as an intermediate in the production of more complex organic molecules, but its unique structure suggests possible therapeutic applications. This article reviews the biological activity of this compound, detailing its mechanisms of action, potential applications, and relevant case studies.

The synthesis of this compound typically involves the reaction of 2-chloropyridine with pentan-2-ol in the presence of a base under reflux conditions. This method allows for the efficient formation of the desired product, which can be further utilized in various chemical reactions, including nucleophilic substitution and oxidation .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | 2-Chloropyridine + Pentan-2-ol | Base, Reflux | This compound |

The biological activity of this compound is attributed to its interaction with specific molecular targets. The chlorine atom and the pentan-2-yloxy group enhance its reactivity and binding affinity to various biomolecules, including enzymes and receptors. These interactions can lead to diverse biochemical effects, potentially contributing to its therapeutic properties .

Biological Activities

Recent studies have explored the biological activities associated with pyridine derivatives like this compound. These activities include:

- Antimicrobial Activity : Pyridine compounds have shown promising antimicrobial properties against a range of pathogens. For instance, derivatives have been evaluated for their effectiveness against bacteria such as Staphylococcus aureus and Escherichia coli, indicating potential applications in treating infections .

- Insecticidal Properties : Research has indicated that certain pyridine derivatives exhibit insecticidal activity against pests like Plutella xylostella. The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance efficacy .

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Condition | Observed Effect |

|---|---|---|

| Antimicrobial | S. aureus, E. coli | Inhibition of growth |

| Insecticidal | Plutella xylostella | Significant mortality |

Case Studies

Several case studies have highlighted the biological efficacy of pyridine derivatives, including this compound:

- Antimicrobial Efficacy : A study published in 2022 demonstrated that pyridine compounds exhibited varying degrees of antimicrobial activity against multiple bacterial strains. The presence of functional groups significantly influenced their potency .

- Insecticidal Activity : Another investigation focused on the insecticidal properties of modified pyridines showed that specific derivatives had over 90% efficacy at concentrations as low as 100 mg/L against agricultural pests .

- Therapeutic Potential : The exploration for new antiviral agents during the COVID-19 pandemic has led to renewed interest in pyridine compounds for their potential antiviral properties, emphasizing their relevance in current medicinal chemistry research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.